Home > Products > Screening Compounds P102152 > N6-Cyclohexyladenosine
N6-Cyclohexyladenosine -

N6-Cyclohexyladenosine

Catalog Number: EVT-275874
CAS Number:
Molecular Formula: C16H23N5O4
Molecular Weight: 349.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N6-Cyclohexyladenosine (CHA) is a synthetic analog of adenosine, an endogenous nucleoside that plays a critical role in various physiological processes. [, , , , , , ] CHA is classified as a selective agonist of the adenosine A1 receptor (A1AR), exhibiting higher affinity for this subtype compared to other adenosine receptors like A2A or A2B. [, , , , , , , , , , , , ] Its selectivity for A1AR makes it a valuable tool in scientific research to investigate the specific roles and mechanisms of this receptor subtype in various physiological and pathological conditions. [, , , , , , , , , , , ]

Future Directions
  • Therapeutic Hypothermia: Further exploration of CHA's potential in inducing and maintaining therapeutic hypothermia for conditions like stroke and cardiac arrest, optimizing dosage and delivery methods for safe and effective cooling. []
  • Neurodegenerative Diseases: Investigating the potential of CHA and other A1AR agonists in treating neurodegenerative diseases like Alzheimer's and Parkinson's, focusing on their neuroprotective effects and potential to modulate disease progression. []
  • Pain Management: Examining the potential of CHA in managing chronic pain conditions, particularly neuropathic pain, by modulating neuronal excitability and reducing pain signaling. []
  • Development of Novel Therapeutics: Exploring the structure-activity relationship of CHA and designing new A1AR agonists with improved selectivity, potency, and pharmacokinetic properties for therapeutic applications. []

Adenosine

    Compound Description: Adenosine is a purine nucleoside composed of a molecule of adenine attached to a ribose sugar molecule (ribofuranose) moiety via a β-N9-glycosidic bond. It plays a crucial role as a neuromodulator in both the peripheral and central nervous systems, primarily through its effects on neuronal excitability. [] Adenosine exerts its effects by binding to specific receptors, categorized into A1, A2A, A2B, and A3 subtypes.

    Relevance: Adenosine is the parent molecule of N6-Cyclohexyladenosine. N6-Cyclohexyladenosine is a synthetic analog of adenosine, where a cyclohexyl group replaces the hydrogen atom at the N6 position of adenosine. This structural modification significantly enhances N6-Cyclohexyladenosine's selectivity for the A1 adenosine receptor subtype compared to adenosine, which exhibits less subtype selectivity. [, ]

2-Chloroadenosine (CADO)

    Compound Description: 2-Chloroadenosine is a stable adenosine analog with agonist activity at both A1 and A2A adenosine receptors. [, , ] 2-Chloroadenosine exhibits anticonvulsant properties in animal models. [, ]

    Relevance: Similar to N6-Cyclohexyladenosine, 2-Chloroadenosine demonstrates anticonvulsant effects. [, ] While both compounds are adenosine analogs, 2-Chloroadenosine displays less selectivity towards the A1 receptor subtype compared to N6-Cyclohexyladenosine. [, ] This difference in selectivity profiles translates to varying potencies and efficacies in different experimental models.

5'-N-Ethylcarboxamidoadenosine (NECA)

    Compound Description: 5'-N-Ethylcarboxamidoadenosine (NECA) is a potent and selective agonist for the adenosine A2A receptor subtype. [, , , ] Studies have shown that NECA is more potent than N6-L-phenylisopropyladenosine (L-PIA) at the Ra site, characterized by the activation of the adenylate cyclase system. [] NECA has demonstrated vasodilatory effects, particularly in equine digital veins. []

    Relevance: NECA and N6-Cyclohexyladenosine act on different adenosine receptor subtypes. NECA preferentially activates the A2A receptor, while N6-Cyclohexyladenosine primarily targets the A1 receptor. [, , , ] This difference in receptor selectivity leads to contrasting pharmacological effects. For instance, NECA induces vasodilation, while N6-Cyclohexyladenosine can cause vasoconstriction. [, ]

N6-L-Phenylisopropyladenosine (L-PIA)

    Compound Description: N6-L-Phenylisopropyladenosine (L-PIA) is a selective adenosine A1 receptor agonist. [, , , ] It has been widely used in research to investigate the physiological and pharmacological roles of A1 receptors.

    Relevance: Like N6-Cyclohexyladenosine, L-PIA exhibits selectivity for the A1 adenosine receptor, but their binding affinities and potencies may differ. [, , , ] Both compounds are structurally similar, with modifications at the N6 position of the adenosine molecule, contributing to their A1 receptor selectivity.

N6-Cyclopentyladenosine (CPA)

    Compound Description: N6-Cyclopentyladenosine (CPA) is a selective A1 adenosine receptor agonist. [] It is known for its high affinity for the A1 receptor subtype and has been used in research to study A1 receptor-mediated effects. []

5'-Methylthioadenosine (MTA)

    Compound Description: 5'-Methylthioadenosine (MTA) is an adenosine analog and an inhibitor of adenosine kinase. It is not a substrate for adenosine kinase and has been suggested as a potential adenosine receptor agonist for in vivo studies due to its resistance to phosphorylation. []

2-(Phenylamino)adenosine (CV1808)

    Compound Description: 2-(Phenylamino)adenosine (CV1808) is an adenosine analog recognized for its selectivity towards the A2A adenosine receptor. [] It exhibits coronary vasodilatory properties and is considered a potent and selective agonist for the high-affinity, or A2a, subclass of A2 receptors. []

    Relevance: CV1808 and N6-Cyclohexyladenosine target different adenosine receptor subtypes. CV1808 selectively activates the A2A receptor, while N6-Cyclohexyladenosine primarily binds to the A1 receptor. [] Consequently, they induce opposing effects on vascular tone, with CV1808 promoting vasodilation and N6-Cyclohexyladenosine potentially leading to vasoconstriction. []

(2S)-N6-(2-endo-Norbornyl)adenosine ((S)-ENBA)

    Compound Description: (2S)-N6-(2-endo-Norbornyl)adenosine ((S)-ENBA) is a selective agonist of the adenosine A1 receptor. [] Its structure, featuring a norbornyl group at the N6 position of adenosine, confers high affinity for the A1 receptor subtype. (S)-ENBA has shown efficacy in suppressing giant migrating contractions (GMCs) in the colon, an effect attributed to its action on peripheral A1 receptors. []

2-[p-(2-Carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine (CGS 21680)

    Compound Description: CGS 21680 is a highly selective agonist of the adenosine A2A receptor subtype. [, , ] It has been extensively utilized in research to elucidate the physiological and pharmacological roles of A2A receptors in various tissues and systems.

    Relevance: CGS 21680 and N6-Cyclohexyladenosine act on different adenosine receptor subtypes. CGS 21680 selectively activates the A2A receptor, whereas N6-Cyclohexyladenosine primarily targets the A1 receptor. [, , ] Consequently, they exert opposing effects on vascular tone, with CGS 21680 promoting vasodilation and N6-Cyclohexyladenosine potentially leading to vasoconstriction. [, , ]

Source and Classification

N6-Cyclohexyladenosine is synthesized in laboratories and does not occur naturally in biological systems. It is classified as an adenosine receptor agonist, specifically targeting the A1 subtype, which is implicated in various physiological processes, including cardiovascular regulation and neurotransmission. Its CAS number is 36396-99-3, and it has been cataloged in various chemical databases such as PubChem and Tocris Bioscience.

Synthesis Analysis

The synthesis of N6-Cyclohexyladenosine involves several chemical reactions that typically utilize starting materials derived from adenine or other purine bases.

  1. Starting Materials: The synthesis often begins with adenine or its derivatives.
  2. Key Steps:
    • Cyclization: The introduction of the cyclohexyl group at the N6 position of adenine is critical. This can be achieved through alkylation reactions where a cyclohexyl halide reacts with an adenine derivative under basic conditions.
    • Purification: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥98%).
  3. Technical Parameters: Reaction conditions such as temperature, solvent choice (often dimethyl sulfoxide or ethanol), and reaction time are optimized to maximize yield and purity.
Molecular Structure Analysis

The molecular formula of N6-Cyclohexyladenosine is C16H23N5O4, with a molecular weight of 349.38 g/mol.

  • Structural Features:
    • The compound features a purine base structure typical of adenosine, with a cyclohexyl group attached to the nitrogen atom at position 6.
    • The ribose sugar moiety is intact, which plays a crucial role in receptor binding.
  • 3D Structure Visualization: Computational modeling can provide insights into the spatial arrangement of atoms within the molecule, highlighting potential interaction sites with the A1 receptor.
Chemical Reactions Analysis

N6-Cyclohexyladenosine participates in various biochemical reactions:

  1. Binding Interactions: It acts primarily as an agonist at A1 receptors, leading to downstream effects on cellular signaling pathways.
  2. Antagonist Derivatives: Analogues such as 2',3'-dideoxy-N6-cyclohexyladenosine have been synthesized to study antagonistic properties against A1 receptors, demonstrating the versatility of modifications on the core structure.
  3. Enzymatic Reactions: It may also undergo phosphorylation by kinases or dephosphorylation by nucleotidases in biological systems.
Mechanism of Action

The mechanism of action for N6-Cyclohexyladenosine involves:

  • Receptor Activation: Upon binding to the A1 adenosine receptor, it induces conformational changes that activate intracellular signaling pathways.
  • Signal Transduction: This activation typically inhibits adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels and subsequent physiological effects such as reduced heart rate and neurotransmitter release.
  • Pharmacological Effects: The compound has been shown to exert cardioprotective effects during ischemia-reperfusion injury by modulating nitric oxide production and other protective mechanisms.
Physical and Chemical Properties Analysis

N6-Cyclohexyladenosine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (maximum concentration approximately 100 mM) and ethanol (20 mM), which are common solvents used in biological assays.
  • Stability: The compound should be stored at -20°C to maintain stability over time.
  • Purity Assessment: High-performance liquid chromatography is typically employed to confirm purity levels before experimental use.
Applications

N6-Cyclohexyladenosine has numerous scientific applications:

  • Pharmacological Research: It serves as a valuable tool for studying adenosine receptor signaling pathways and their implications in various diseases such as cardiac ischemia, neurodegenerative disorders, and cancer.
  • Drug Development: Its derivatives are explored for potential therapeutic agents targeting A1 receptors for conditions like heart failure or arrhythmias.
  • Biochemical Studies: Researchers utilize this compound to investigate receptor interactions, cellular signaling mechanisms, and pharmacodynamics.

Properties

Product Name

N6-Cyclohexyladenosine

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

InChI

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1

InChI Key

SZBULDQSDUXAPJ-XNIJJKJLSA-N

SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Solubility

Soluble in DMSO

Synonyms

(3)H-N(6)-cyclohexyladenosine
N(6)-cyclohexyladenosine
N6-cyclohexyl-adenosine
N6-cyclohexyladenosine

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.